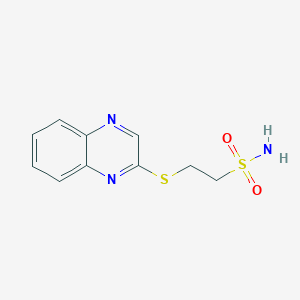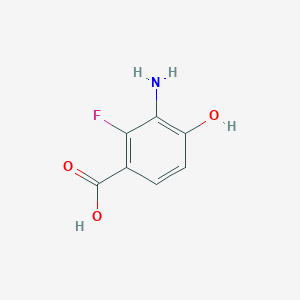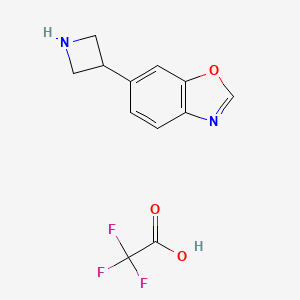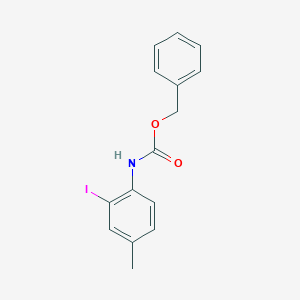
5-Aminopent-2-yn-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminopent-2-yn-1-ol hydrochloride: is a chemical compound with the molecular formula C5H7NO HCl. It is commonly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Aminopent-2-yn-1-ol hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. This process can be carried out using various methods, including the reduction of nitriles or amides, and the alkylation of potassium phthalimide followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminopent-2-yn-1-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also react with acid chlorides to form amides .
Common Reagents and Conditions: Common reagents used in these reactions include ammonia, primary and secondary amines, acid chlorides, and aldehydes or ketones. The reactions are often carried out under acid-catalyzed conditions or in the presence of specific catalysts .
Major Products: The major products formed from these reactions include imine derivatives, amides, and other substituted compounds depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Aminopent-2-yn-1-ol hydrochloride is widely used in scientific research due to its versatility and reactivity. It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It also finds applications in the development of new materials and in biochemical research .
Wirkmechanismus
The mechanism of action of 5-Aminopent-2-yn-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in other molecules. This reactivity makes it useful in the synthesis of complex organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Some similar compounds to 5-Aminopent-2-yn-1-ol hydrochloride include other amino alcohols and alkynes. These compounds share similar structural features and reactivity patterns .
Uniqueness: What sets this compound apart is its specific combination of an amino group and an alkyne, which provides unique reactivity and versatility in various chemical reactions. This makes it particularly valuable in synthetic chemistry and research applications .
Eigenschaften
Molekularformel |
C5H10ClNO |
|---|---|
Molekulargewicht |
135.59 g/mol |
IUPAC-Name |
5-aminopent-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c6-4-2-1-3-5-7;/h7H,2,4-6H2;1H |
InChI-Schlüssel |
SWQPGWRKSCPFIN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C#CCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



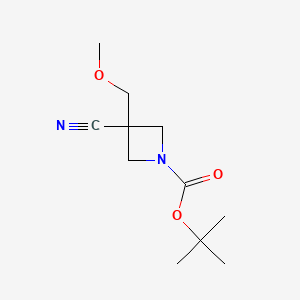

![(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
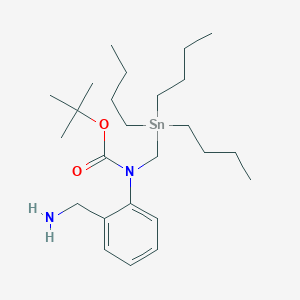
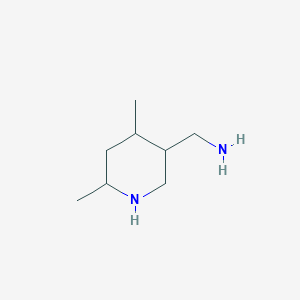

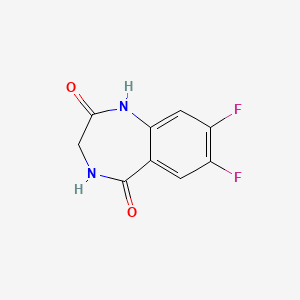
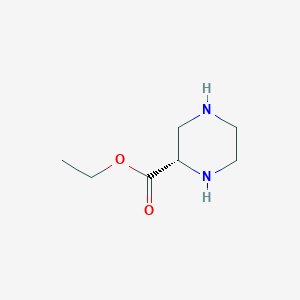
![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
